3-Cyanophenol

Thermochemistry Isomer Comparison Stability

Select the correct 3-Cyanophenol (m-cyanophenol) for critical synthesis. Its unique meta-substitution drives specific reactivity in 5-HT1A agonists and bromoxynil. Isomeric purity is vital—ortho/para isomers cannot substitute due to distinct pKa, adsorption, and excitonic properties. Procure with confidence for R&D.

Molecular Formula C7H5NO
Molecular Weight 119.12 g/mol
CAS No. 873-62-1
Cat. No. B046033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyanophenol
CAS873-62-1
SynonymsNSC 60108;  m-Cyanophenol;  m-Cyanophenol;  m-Hydroxybenzonitrile; 
Molecular FormulaC7H5NO
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C#N
InChIInChI=1S/C7H5NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H
InChIKeySGHBRHKBCLLVCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyanophenol (CAS 873-62-1) for Pharmaceutical and Agrochemical Intermediate Sourcing


3-Cyanophenol (CAS 873-62-1), also referred to as 3-hydroxybenzonitrile or m-cyanophenol, is a white to light brown crystalline powder with a molecular formula of C₇H₅NO and a molecular weight of 119.12 g/mol [1]. It is a key building block in the synthesis of novel serotonin 5-HT₁A receptor agonists with in vivo antinociceptive activity , and it serves as a precursor in the production of the widely used herbicide bromoxynil [2]. Its unique meta-substitution pattern on the phenol ring differentiates it from its ortho and para isomers, imparting distinct physicochemical properties and reactivity profiles that are critical for specific synthetic applications.

Why 3-Cyanophenol Is Not Interchangeable with Other Cyanophenol Isomers for Precision Chemistry


Generic substitution among cyanophenol isomers (2-, 3-, and 4-cyanophenol) is not feasible due to fundamental differences in their physicochemical properties and resulting behavior in both synthetic and analytical contexts. These differences stem from the position of the hydroxyl group relative to the electron-withdrawing cyano group, which profoundly impacts key parameters such as acidity (pKa), thermochemical stability, surface adsorption characteristics, and vibrational dynamics [1]. As detailed in the quantitative evidence below, these are not minor variations but order-of-magnitude differences that dictate the compound's suitability for specific reaction pathways, material formulations, and spectroscopic applications. Therefore, selecting the precise isomer is a critical scientific decision, not a procurement formality.

Quantifiable Performance Metrics for 3-Cyanophenol (CAS 873-62-1) vs. Analogs


Thermochemical Stability of 3-Cyanophenol vs. 2- and 4-Cyanophenol Isomers

3-Cyanophenol exhibits the highest standard molar enthalpy of formation in the gaseous phase among its isomers, indicating a distinct thermodynamic stability profile. This is a direct consequence of the meta-substitution pattern [1].

Thermochemistry Isomer Comparison Stability

Adsorption and Structural Ordering of 3-Cyanophenol on Au(111) Surfaces

Unlike the para isomer, 3-cyanophenol does not form an ordered structure when adsorbed on a gold (111) surface, which has implications for its use in surface modification, sensing, and electrocatalysis [1]. This behavior is directly linked to its molecular symmetry and intermolecular interactions.

Surface Science Electrochemistry Self-Assembly

Acidity (pKa) of 3-Cyanophenol vs. 2- and 4-Cyanophenol Isomers

The position of the cyano group significantly modulates the acidity of the phenol. 3-Cyanophenol has an intermediate pKa value, which influences its reactivity in pH-dependent processes such as nucleophilic substitutions and its behavior in biological systems [1][2].

Physical Chemistry Acidity pKa

Excitonic Splitting in 3-Cyanophenol Homodimer (mCP)₂ vs. Benzonitrile Dimer

The 3-cyanophenol homodimer exhibits a significantly larger excitonic splitting (Δexc) compared to the benzonitrile dimer, a difference attributed to the stronger OH···N≡C hydrogen bond network in (mCP)₂. This makes 3-cyanophenol a valuable model compound for studying hydrogen bond effects on excited-state dynamics [1].

Spectroscopy Photochemistry Exciton Dynamics

Water Solubility of 3-Cyanophenol vs. 2-Cyanophenol

The meta-substituted 3-cyanophenol has significantly lower water solubility compared to the ortho-substituted 2-cyanophenol, which impacts its use in aqueous reaction media, biological assays, and purification processes [1].

Solubility Formulation Green Chemistry

Validated Application Scenarios for 3-Cyanophenol Based on Differentiated Properties


Synthesis of Serotonin 5-HT₁A Receptor Agonists

3-Cyanophenol is a key intermediate in the synthesis of novel serotonin 5-HT₁A receptor agonists with demonstrated antinociceptive activity in vivo. Its meta-substitution pattern is essential for constructing the pharmacophore, and its specific reactivity profile (e.g., its distinct pKa) enables regioselective transformations that would be challenging with other isomers .

Precursor to the Herbicide Bromoxynil

This compound serves as a critical building block in the agrochemical industry, specifically as a precursor in the synthesis of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a widely used selective herbicide. While the final product is a para-substituted molecule, 3-cyanophenol's unique properties (e.g., its reactivity in bromination reactions) make it a valuable intermediate in certain synthetic routes [1].

Model Compound for Exciton Dynamics and Hydrogen Bonding Studies

As established by gas-phase spectroscopy, the 3-cyanophenol homodimer (mCP)₂ exhibits a significantly enhanced excitonic splitting (7.3 cm⁻¹) compared to the benzonitrile dimer (2.1 cm⁻¹). This property, driven by its strong OH···N≡C hydrogen bond network, makes it a specific and valuable model compound for fundamental research into electronic energy transfer, photochemistry, and the role of hydrogen bonds in multichromophoric systems [2].

Development of Functionalized Surfaces with Disordered Monolayers

In contrast to 4-cyanophenol, which forms highly ordered structures on gold (111) surfaces, 3-cyanophenol adsorbs in a disordered manner. This specific behavior is a critical design parameter for surface scientists and electrochemists who require a more amorphous or randomly oriented molecular layer for applications such as preventing unwanted crystallization, creating specific catalytic sites, or tuning interfacial electron transfer rates [3].

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